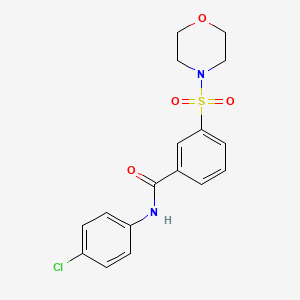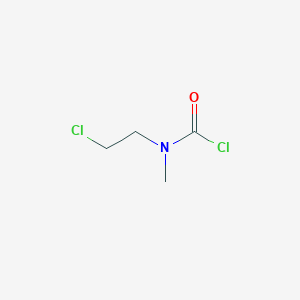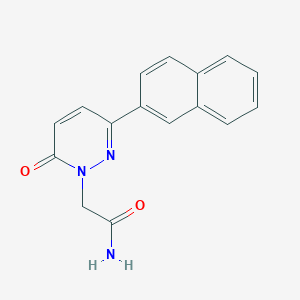![molecular formula C22H21N5O2S B3003330 N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895790-62-2](/img/structure/B3003330.png)
N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, from pharmaceutical drugs to dyes .
Molecular Structure Analysis
Thiazolothiazole ring systems have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure .Chemical Reactions Analysis
A classical method for the synthesis of heterocyclic moiety based on thiazolo[4,5-d]thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl .Physical And Chemical Properties Analysis
Thiazolothiazole compounds have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound and its derivatives are often synthesized and analyzed for their molecular structure. For instance, Liu, Shih, and Hu (1987) detailed the synthesis of compounds related to thiazolo[3,2-b][1,2,4]triazole, emphasizing the importance of such compounds in understanding chemical reactions and molecular configurations (Liu, Shih, & Hu, 1987). Similarly, Xu, Zhou, Hu, and Bi (2006) focused on the synthesis and crystal structure of related compounds, which is crucial for understanding their physical and chemical properties (Xu, Zhou, Hu, & Bi, 2006).
Biological and Antimicrobial Activities
These compounds are often studied for their biological and antimicrobial activities. For example, Lobo et al. (2010) investigated synthesized compounds for their in vitro antibacterial and antifungal activities, highlighting the potential therapeutic applications of such chemical structures (Lobo, Poojary, Manjunatha, & Kumari, 2010). Additionally, Bărbuceanu et al. (2009) evaluated the antibacterial effects of thiazolo[3,2-b][1,2,4]triazole derivatives, underscoring the importance of these compounds in developing new antimicrobial agents (Bărbuceanu et al., 2009).
Antioxidant and Anti-Inflammatory Properties
Aktay et al. (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress, indicating the potential of these compounds in oxidative stress management (Aktay, Tozkoparan, & Ertan, 2005). Furthermore, compounds like thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been investigated for their anti-inflammatory activities, as researched by Tozkoparan et al. (1999), demonstrating their potential in treating inflammation-related disorders (Tozkoparan, Kılcıgil, Ertan, Kelicen, Demirdamar, & Ertana, 1999).
Anticancer Applications
Lesyk et al. (2007) synthesized compounds related to thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity, demonstrating the potential of such compounds in cancer treatment (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007). Moreover, Narayana, Raj, and Sarojini (2010) focused on the antiproliferative activity of thiazolo[3,2-b][1,2,4]triazoles, contributing to the understanding of their role in inhibiting cancer cell growth (Narayana, Raj, & Sarojini, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-7-9-16(10-8-14)24-21(29)20(28)23-12-11-17-13-30-22-25-19(26-27(17)22)18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAXBRHHDGSZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)


![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)






![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)

![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3003270.png)